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Compound of Interest

Compound Name:
4-Methylthiophen-2-amine

hydrochloride

CAS No.: 930299-88-0

Cat. No.: B1439982

Get Quote

Executive Summary & Compound Profile
Target Analyte: 4-Methylthiophen-2-amine hydrochloride Molecular Formula:

Exact Mass (Free Base): 113.030 Exact Mass (Salt): 149.006 (monohydrochloride)

The Core Challenge: The primary difficulty in elucidating this structure is not identifying the

functional groups, but rigorously distinguishing the regioisomers. The methyl group could

theoretically occupy position 3, 4, or 5 on the thiophene ring. Furthermore, 2-aminothiophenes

are notoriously unstable as free bases (prone to oxidative dimerization); therefore, all

characterization must be performed on the stable hydrochloride salt, necessitating specific

solvent choices (DMSO-

) to visualize exchangeable protons.

Analytical Strategy & Workflow
The elucidation follows a subtractive logic path: Confirm Composition
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Establish Connectivity

Verify Regiochemistry.

Workflow Diagram
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Unknown Crystalline Solid

1. Elemental Analysis & IC
(Confirm HCl Salt & Stoichiometry)

2. LC-MS (ESI+)
(Determine MW of Free Base)

3. 1H NMR (DMSO-d6)
(Assess Symmetry & J-Coupling)

Isomer Differentiation
(J-Coupling Analysis)

3-Methyl Isomer
(J ~5.0 Hz)

Ortho Coupling

4-Methyl Isomer
(J ~1.5 Hz)

Meta Coupling

5-Methyl Isomer
(J ~3.5 Hz)

Ortho Coupling

4. 2D NMR (HMBC/NOESY)
(Confirm Spatial Arrangement)

Structure Confirmed

Click to download full resolution via product page
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Caption: Logical workflow for structural assignment, emphasizing the critical J-coupling

decision node for isomer differentiation.

Step-by-Step Elucidation Protocols
Phase 1: Compositional Integrity (MS & EA)
Before investing in NMR time, we must confirm the molecular weight and salt form.[1]

LC-MS (ESI+):

Protocol: Dissolve 0.1 mg in MeOH/Water (50:50) + 0.1% Formic Acid.[1] Direct infusion or

C18 column (though retention will be low).[1]

Expected Data: The salt dissociates in the source.[1] We look for the

ion of the free base at

114.0.

Scientific Check: If you see

226 or higher, the free base may have dimerized (oxidative coupling).[1] Fresh preparation
is critical.

Elemental Analysis / Ion Chromatography:

Protocol: Combustion analysis for C, H, N, S. Ion Chromatography (IC) for Chloride

content.

Target: Cl content should be ~23.7% by weight.[1] This confirms the mono-hydrochloride

stoichiometry.

Phase 2: Proton NMR ( H) – The Regiochemistry Key
This is the most decisive experiment. We use DMSO-

rather than CDCl

.
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Reasoning: The hydrochloride salt is insoluble in chloroform.[1] Furthermore, DMSO-

suppresses the exchange rate of the ammonium protons (

), allowing them to appear as a distinct broad singlet (usually 8.0–10.0 ppm), integrating to 3
protons.

The Coupling Constant Logic: Thiophene protons exhibit characteristic coupling constants (

) depending on their relative positions.[1]

(Ortho): 3.5 – 4.0 Hz[1]

(Ortho): 4.0 – 5.5 Hz[1]

(Meta): 1.2 – 1.8 Hz (Small coupling)

Predicted Spectrum for 4-Methylthiophen-2-amine HCl:
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Signal Integration Multiplicity

Approx.[1]
[2] Shift (

)

Assignment
Mechanistic
Insight

A 3H Broad Singlet 9.5 - 10.5

Ammonium

protons;

visible due to

DMSO/salt.

B 1H
Doublet (

Hz)
6.8 - 7.0 H-5

"Meta"

coupling to H-

3. Downfield

due to S-

proximity.

C 1H
Doublet (

Hz)
6.2 - 6.4 H-3

"Meta"

coupling to H-

5. Upfield due

to ortho-

amino effect.

[1]

D 3H
Singlet (or

fine doublet)
2.1 - 2.2

Attached to

C-4. May

show allylic

coupling to H-

5 (

Hz).

Interpretation: If you observe two doublets with a large coupling (

Hz), you have the 3-methyl or 5-methyl isomer. The 4-methyl isomer is uniquely identified by
the small (meta) coupling between the two ring protons.

Phase 3: Carbon NMR ( C) & 2D Correlations
To rigorously prove the methyl group is at C-4 and not C-3 or C-5, we employ HMBC

(Heteronuclear Multiple Bond Correlation).
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HMBC Protocol: Optimized for long-range coupling (

Hz).

Critical Correlations:

Methyl Protons (

2.1) should show correlations to:

C-4 (Quaternary, direct attachment via

, weak).[1]

C-3 (Methine, via

).[1]

C-5 (Methine, via

).[1]

Differentiation:

If Methyl was at C-3, it would correlate to C-2 (Quaternary, bearing N) and C-4.

If Methyl was at C-5, it would correlate to C-4 and S (no carbon signal).

Key Proof: In the 4-Methyl isomer, the Methyl group correlates to two CH carbons (C-3

and C-5). In the 3-Methyl or 5-Methyl isomers, the methyl correlates to only one CH

carbon and one Quaternary carbon.

Isomer Differentiation Logic Diagram

Methyl Group Correlations
(HMBC)

Correlates to
TWO CH Carbons

Correlates to
ONE CH Carbon &

ONE Quaternary Carbon

4-Methyl Isomer
(CONFIRMED)

3-Methyl or 5-Methyl
(REJECTED)
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Click to download full resolution via product page

Caption: HMBC correlation logic to definitively assign the methyl position on the thiophene ring.

Experimental Protocol: Sample Preparation
To ensure reproducibility and avoid degradation:

Solvent Selection: Use high-quality DMSO-

(99.9% D) with TMS as an internal standard. Avoid

as the salt may not dissolve, and free-basing in situ (using

wash) risks oxidation.

Concentration: Prepare a solution of ~10 mg/mL for

H NMR. For

C/2D, increase to ~30-50 mg/mL.[1]

Tube Quality: Use 5mm high-precision NMR tubes. Paramagnetic impurities (dust, rust) can

broaden the

signal; filtration through a cotton plug is recommended.

Acquisition:

Temperature: 298 K (

).[1]

Relaxation Delay (D1): Set to

seconds to ensure accurate integration of the aromatic protons, which may have different
T1 relaxation times.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.

Contact
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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